molecular formula C30H34N4O5 B1221355 Ajmaline phenylbarbiturate CAS No. 81424-61-5

Ajmaline phenylbarbiturate

Cat. No.: B1221355
CAS No.: 81424-61-5
M. Wt: 530.6 g/mol
InChI Key: FQHDUMDHVKEPDU-MNGKQSICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajmaline phenylbarbiturate, also known as this compound, is a useful research compound. Its molecular formula is C30H34N4O5 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81424-61-5

Molecular Formula

C30H34N4O5

Molecular Weight

530.6 g/mol

IUPAC Name

(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1

InChI Key

FQHDUMDHVKEPDU-MNGKQSICSA-N

Isomeric SMILES

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

Synonyms

1215 S
1215-S
AJ-PBB
ajmaline phenylbarbiturate
ajmaline, phenylbarbiturate drug combination

Origin of Product

United States

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